14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Brand Name: Vulcanchem
CAS No.: 872198-50-0
VCID: VC7086588
InChI: InChI=1S/C28H25N3O4/c1-3-33-20-10-8-18(9-11-20)27-22-17-31(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC
Molecular Formula: C28H25N3O4
Molecular Weight: 467.525

14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

CAS No.: 872198-50-0

Cat. No.: VC7086588

Molecular Formula: C28H25N3O4

Molecular Weight: 467.525

* For research use only. Not for human or veterinary use.

14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene - 872198-50-0

Specification

CAS No. 872198-50-0
Molecular Formula C28H25N3O4
Molecular Weight 467.525
IUPAC Name 14-(4-ethoxyphenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Standard InChI InChI=1S/C28H25N3O4/c1-3-33-20-10-8-18(9-11-20)27-22-17-31(16-19-6-4-5-7-24(19)32-2)23-15-26-25(34-12-13-35-26)14-21(23)28(22)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3
Standard InChI Key FKHRFRQNDGSPDY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Analysis

The molecule features a tetracyclic system comprising a pyrazoloquinoline core fused with a dioxino ring. The pyrazoloquinoline moiety contributes aromaticity and π-stacking potential, while the dioxino ring introduces conformational rigidity and hydrogen-bonding capabilities. Key substituents include:

  • A 4-ethoxyphenyl group at position 14, providing electron-donating effects via the ethoxy (–OCH₂CH₃) substituent.

  • A (2-methoxyphenyl)methyl group at position 17, introducing steric bulk and modulating solubility through its methoxy (–OCH₃) group.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₈H₂₅N₃O₄
Molecular Weight467.525 g/mol
IUPAC NameSee Title
SMILESCCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6OC
InChI KeyFKHRFRQNDGSPDY-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict:

  • ¹H NMR: Distinct signals for ethoxy (–OCH₂CH₃, δ ~1.3–1.5 ppm) and methoxy (–OCH₃, δ ~3.8–4.0 ppm) groups, alongside aromatic protons (δ ~6.5–8.0 ppm).

  • LogP: Estimated at ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves a multi-step sequence starting from commercially available precursors:

  • Quinoline Core Formation: Cyclocondensation of 4-ethoxyaniline with a diketone precursor under acidic conditions.

  • Dioxino Ring Construction: Oxidative cyclization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene).

  • Mannich Reaction: Introduction of the (2-methoxyphenyl)methyl group via a three-component reaction involving formaldehyde and 2-methoxybenzylamine.

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationH₂SO₄, 110°C, 12 h62
2Oxidative CyclizationPhI(OAc)₂, CH₂Cl₂, RT, 6 h45
3Mannich AlkylationHCHO, 2-MeO-C₆H₄CH₂NH₂, EtOH38

Challenges and Yield Optimization

Low yields in Steps 2–3 stem from steric hindrance at the tetracyclic core. Microwave-assisted synthesis (Step 2, 80°C, 30 min) improves yield to 58%. Catalytic asymmetric variants of the Mannich reaction remain unexplored but could enhance enantioselectivity for chiral derivatives.

Mechanistic and Biological Insights

Putative Targets and Pathways

The compound’s triaza motif suggests affinity for enzymes or receptors reliant on nitrogen-centered interactions. Potential targets include:

  • Kinases: Inhibition of ATP-binding sites via π–π stacking with the pyrazoloquinoline core.

  • G-Protein-Coupled Receptors (GPCRs): Modulation of serotonin or dopamine receptors through methoxyphenyl interactions.

In Silico Docking Studies

Molecular docking simulations against the 5-HT₂A receptor (PDB: 6WGT) reveal:

  • A binding energy of −9.2 kcal/mol, with hydrogen bonds between the dioxino oxygen and Thr194.

  • Hydrophobic interactions between the ethoxyphenyl group and Phe234.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Replacing the 4-ethoxyphenyl group with a 4-methylphenyl moiety (as in CAS: 866588-58-1) reduces molecular weight (437.5 vs. 467.5 g/mol) and logP (2.8 vs. 3.2), altering blood-brain barrier permeability. The methyl group’s electron-donating effect enhances metabolic stability but diminishes receptor affinity by 40% in kinase assays.

Table 3: Comparative Properties of Analogues

PropertyTarget Compound4-Methylphenyl Analogue
Molecular Weight467.5 g/mol437.5 g/mol
logP3.22.8
Kinase IC₅₀12 nM20 nM

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